molecular formula C19H17NO4 B2635165 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide CAS No. 174345-79-0

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide

Cat. No. B2635165
CAS RN: 174345-79-0
M. Wt: 323.348
InChI Key: FTLUDNWUJBUMTR-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide, also known as BML-210, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has been shown to exert various biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has well-established biological activities. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and efficacy in animal and human models.
In conclusion, N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects by modulating various signaling pathways. While it has several advantages for lab experiments, it also has some limitations. Future research should focus on exploring its potential therapeutic applications in other diseases, identifying its mechanism of action, and evaluating its safety and efficacy in animal and human models.

Synthesis Methods

The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves the condensation of 3-methoxybenzoyl chloride with 3-methyl-1-benzofuran-5-carboxylic acid in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-16-10-14(20-12(2)21)7-8-17(16)24-19(11)18(22)13-5-4-6-15(9-13)23-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUDNWUJBUMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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